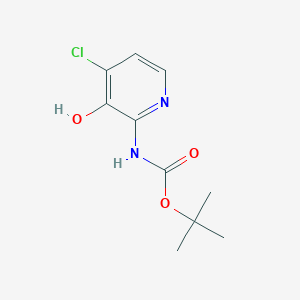

tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

Description

BenchChem offers high-quality tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-chloro-3-hydroxypyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O3/c1-10(2,3)16-9(15)13-8-7(14)6(11)4-5-12-8/h4-5,14H,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPOKIQJADWOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649797 | |

| Record name | tert-Butyl (4-chloro-3-hydroxypyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021339-30-9 | |

| Record name | tert-Butyl (4-chloro-3-hydroxypyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, including its molecular weight, and outlines a putative synthetic pathway based on established chemical principles for analogous structures. While specific biological activity and signaling pathways for this exact molecule are not extensively documented in publicly available literature, this guide explores the known biological relevance of its core structural motifs—the 2-aminopyridine and carbamate functionalities. This information is intended to provide a foundational understanding for researchers investigating this and related compounds.

Chemical Properties and Data

tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate is a substituted pyridine derivative. Its chemical structure incorporates a tert-butoxycarbonyl (Boc) protecting group on an amino functionality, a chlorine atom, and a hydroxyl group on the pyridine ring. These features make it a potential intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate [1][2][3][4]

| Property | Value | Source |

| Molecular Weight | 244.67 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₃ClN₂O₃ | [1][2][3][4] |

| CAS Number | 1021339-30-9 | [1][2][3][4] |

| Appearance | Solid (predicted) | [4] |

| SMILES | CC(C)(C)OC(=O)Nc1nccc(Cl)c1O | [2][4] |

| InChI | 1S/C10H13ClN2O3/c1-10(2,3)16-9(15)13-8-7(14)6(11)4-5-12-8/h4-5,14H,1-3H3,(H,12,13,15) | [2][4] |

| InChI Key | XNPOKIQJADWOCY-UHFFFAOYSA-N | [2][4] |

Putative Synthetic Pathway

Caption: Proposed synthesis of the target compound.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure and would require optimization for specific laboratory conditions.

-

Preparation of Starting Material: The synthesis would commence with 2-amino-4-chloro-3-hydroxypyridine.

-

Reaction Setup: The starting material is dissolved in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: A base, for instance, triethylamine or diisopropylethylamine, is added to the solution to act as a proton scavenger.

-

Boc Protection: Di-tert-butyl dicarbonate ((Boc)₂O), dissolved in the same solvent, is added dropwise to the reaction mixture at a controlled temperature, typically 0 °C to room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water or a mild aqueous acid. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product, tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate.

-

Characterization: The structure and purity of the synthesized compound would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Context and Potential Applications

The biological significance of tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate can be inferred from the known activities of its core structural components.

The 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a well-established pharmacophore in drug discovery, present in a variety of approved drugs with diverse therapeutic applications. Its ability to form key interactions with biological targets makes it a valuable building block in medicinal chemistry.

The Carbamate Group

The carbamate group is also a prevalent feature in many pharmaceuticals. It can act as a bioisostere for amide bonds, potentially improving drug-like properties such as metabolic stability and cell permeability. The tert-butoxycarbonyl (Boc) group, in particular, is a common protecting group for amines in organic synthesis due to its stability under many reaction conditions and its ease of removal under acidic conditions.

Caption: Logical relationships of the target compound.

Experimental Workflow in a Research Context

Given its structure, tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate would likely be utilized as an intermediate in a larger synthetic campaign aimed at producing novel bioactive molecules. The following diagram illustrates a typical workflow in such a research endeavor.

Caption: A typical drug discovery workflow.

Conclusion

tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate represents a versatile chemical entity with potential for applications in drug discovery and development. While specific biological data for this compound is limited, its structural components suggest that it could serve as a valuable building block for the synthesis of novel therapeutic agents. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential biological applications of this and structurally related compounds. Further investigation is warranted to fully elucidate its synthetic accessibility and biological activity profile.

References

An In-depth Technical Guide to tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate is a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a pyridine core with chloro, hydroxyl, and tert-butyl carbamate substituents, suggests its potential as a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, safety information, and a hypothetical framework for its synthesis and analysis, based on available data for related compounds.

Chemical Properties

While specific experimental data for tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate is limited in publicly available literature, its fundamental properties have been identified.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂O₃ | [1][2][3] |

| Molecular Weight | 244.67 g/mol | [1][2][3] |

| CAS Number | 1021339-30-9 | [1][2][3] |

| Physical Form | Solid | N/A |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Note: Many suppliers of this compound state that they do not perform detailed analytical characterization.[1][3] Researchers are advised to independently verify the identity and purity of this substance.

Spectral Data

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate are not explicitly described in the surveyed literature. However, based on general organic chemistry principles and procedures for similar compounds, a hypothetical workflow can be proposed.

Hypothetical Synthesis Workflow

The synthesis of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate would likely involve the introduction of the tert-butoxycarbonyl (Boc) protecting group onto a suitable 2-amino-4-chloro-3-hydroxypyridine precursor.

Caption: Hypothetical synthesis of the target compound.

Purification

Purification of the crude product would likely be achieved through standard laboratory techniques.

Caption: A typical purification workflow for the product.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or the involvement of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate in any signaling pathways. The carbamate group is a common structural motif in many approved drugs with diverse therapeutic applications, including as chemotherapeutic agents, cholinesterase inhibitors, and HIV protease inhibitors.[4] The presence of this functional group suggests that this compound could be explored for a wide range of biological activities. Further research is required to determine its potential pharmacological effects and mechanism of action.

Safety and Handling

tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate is classified as an irritant.[5] Standard laboratory safety protocols should be strictly followed when handling this compound.

| Hazard | Precaution |

| Skin Irritation | Wear protective gloves and clothing. |

| Eye Irritation | Wear safety glasses or goggles. |

| Respiratory Irritation | Use in a well-ventilated area or with a fume hood. |

Storage: Store in a cool, dry, and well-ventilated area.[6] The compound is a combustible solid.[1]

Conclusion

tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate is a chemical compound with potential for use in the development of new therapeutic agents. This guide has summarized the currently available information on its chemical properties and handling. The lack of detailed experimental and biological data highlights the need for further investigation by the scientific community to unlock its full potential in drug discovery and development. Researchers are encouraged to conduct thorough analytical characterization and biological screening to explore the utility of this molecule.

References

- 1. tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate AldrichCPR 1021339-30-9 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate - Amerigo Scientific [amerigoscientific.com]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

Synthesis of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate, a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published synthesis for this specific molecule, this guide outlines a feasible multi-step approach based on established chemical transformations of similar pyridine derivatives. The synthesis involves the formation of a key intermediate, 2-amino-4-chloro-3-hydroxypyridine, followed by the protection of the amino group using a tert-butyloxycarbonyl (Boc) group.

I. Proposed Synthetic Pathway

The proposed synthesis of tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate is a three-step process commencing with the synthesis of a nitropyridine intermediate, followed by reduction of the nitro group, and concluding with the Boc protection of the resulting amine.

Figure 1: Proposed synthetic pathway for tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate.

II. Experimental Protocols

Step 1: Synthesis of 4-Chloro-3-nitro-2-pyridone

This initial step involves the chlorination of 2,4-dihydroxy-3-nitropyridine. A common method for such transformations is the use of phosphorus oxychloride (POCl₃).

Materials:

-

2,4-Dihydroxy-3-nitropyridine

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Water

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dihydroxy-3-nitropyridine in an excess of phosphorus oxychloride.

-

Add a catalytic amount of dimethylformamide to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it over crushed ice.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-chloro-3-nitro-2-pyridone.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 2-Amino-4-chloro-3-hydroxypyridine

The second step focuses on the reduction of the nitro group of 4-chloro-3-nitro-2-pyridone to an amino group. This can be achieved through various methods, including catalytic hydrogenation or using a metal in an acidic medium.

Method A: Catalytic Hydrogenation Materials:

-

4-Chloro-3-nitro-2-pyridone

-

Methanol (MeOH) or Ethanol (EtOH)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Dissolve 4-chloro-3-nitro-2-pyridone in methanol or ethanol in a suitable hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Purge the vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (typically at balloon pressure for lab scale).

-

Stir the reaction mixture vigorously at room temperature overnight.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully purge the vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent used for the reaction.[1]

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain 2-amino-4-chloro-3-hydroxypyridine.

Method B: Reduction with Iron in Acetic Acid Materials:

-

4-Chloro-3-nitro-2-pyridone

-

Iron powder (Fe)

-

Glacial acetic acid

-

Water

-

Sodium carbonate or sodium hydroxide for neutralization

-

Ethyl acetate for extraction

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend 4-chloro-3-nitro-2-pyridone in a mixture of glacial acetic acid and water.

-

Heat the mixture to a gentle reflux and add iron powder portion-wise.

-

Continue heating and stirring for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove excess iron.

-

Carefully neutralize the filtrate with a saturated solution of sodium carbonate or aqueous sodium hydroxide.

-

Extract the neutralized solution with ethyl acetate.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired product.

Step 3: Synthesis of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

The final step involves the protection of the amino group of 2-amino-4-chloro-3-hydroxypyridine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

2-Amino-4-chloro-3-hydroxypyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Triethylamine (Et₃N) or Sodium bicarbonate (NaHCO₃)

-

Water

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-amino-4-chloro-3-hydroxypyridine in THF or DCM in a round-bottom flask.[2]

-

Add a suitable base, such as triethylamine or sodium bicarbonate.[2]

-

Add di-tert-butyl dicarbonate to the mixture.[2]

-

Stir the reaction at room temperature for several hours to overnight, monitoring by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent like ethyl acetate.

-

Separate the organic layer and wash it with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

-

Purify the crude tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate by column chromatography or recrystallization.

III. Quantitative Data Summary

The following tables summarize typical quantitative data for the key transformations involved in this synthesis. The data is derived from analogous reactions reported in the literature and should be considered as representative examples.

Table 1: Representative Conditions for Nitro Group Reduction

| Parameter | Method A: Catalytic Hydrogenation | Method B: Iron in Acetic Acid |

| Substrate | Nitropyridine derivative | Nitropyridine derivative |

| Reducing Agent | H₂, 10% Pd/C | Iron powder |

| Solvent | Methanol or Ethanol | Acetic acid/Water |

| Temperature | Room Temperature | Reflux |

| Reaction Time | 12-24 hours | 2-6 hours |

| Typical Yield | >90% | 80-95% |

Table 2: Representative Conditions for Boc Protection of Amines

| Parameter | Condition A | Condition B |

| Substrate | Amine | Amine |

| Reagent | Di-tert-butyl dicarbonate | Di-tert-butyl dicarbonate |

| Base | Triethylamine | Sodium Bicarbonate |

| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF)/Water |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 4-12 hours | 12-24 hours |

| Typical Yield | 90-98% | 85-95% |

IV. Logical Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis, from starting materials to the final product, highlighting the key stages of transformation and purification.

Figure 2: Logical workflow for the synthesis of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate.

References

In-Depth Technical Guide: tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) from a certified supplier. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all applicable safety regulations.

Introduction

tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate is a halogenated heterocyclic compound belonging to the pyridine and carbamate families.[1][2] Its structure, featuring a pyridine ring substituted with chloro, hydroxyl, and N-Boc-protected amine groups, makes it a potentially valuable intermediate in medicinal chemistry and organic synthesis.[3] This guide provides a summary of its known safety and handling information, physical and chemical properties, and a representative experimental workflow.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate.

| Property | Value | Source(s) |

| CAS Number | 1021339-30-9 | [1][2] |

| Molecular Formula | C₁₀H₁₃ClN₂O₃ | [1][2] |

| Molecular Weight | 244.67 g/mol | [1][2] |

| Appearance | Solid | |

| Storage Class | 11 - Combustible Solids | |

| Flash Point | Not applicable |

Safety and Handling

This section outlines the known hazards and recommended handling procedures for tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate. The information is compiled from various supplier safety data.

Hazard Identification

While a comprehensive toxicological profile is not publicly available, the compound is classified as an irritant.[4] Based on data for structurally similar compounds, the following GHS hazard statements may apply:

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin contact.

-

Skin and Body Protection: Wear protective clothing to prevent skin exposure.

-

Respiratory Protection: A NIOSH/MSHA approved respirator is recommended if handling large quantities or if dust formation is likely.

Handling and Storage

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid dust formation. Use only in a well-ventilated area.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store at room temperature.[1]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

-

Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

Experimental Protocols

Representative Synthesis of a tert-Butyl Pyridinylcarbamate

This protocol is adapted from general procedures for the synthesis of tert-butyl carbamates.

Materials:

-

2-Amino-4-chloro-3-hydroxypyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-amino-4-chloro-3-hydroxypyridine starting material in the chosen anhydrous solvent.

-

Add the base (e.g., 1.1 to 1.5 equivalents of triethylamine) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 to 1.2 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water or saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the pure tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the synthesis and purification of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate, based on the representative protocol described above.

Caption: Logical workflow for the synthesis and purification of the target compound.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information regarding the biological activity, mechanism of action, or associated signaling pathways for tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate. This compound is likely utilized as a chemical intermediate for the synthesis of more complex, biologically active molecules. Further research and screening would be necessary to elucidate any intrinsic biological effects.

Conclusion

tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate is a chemical intermediate for which detailed public information is limited. The available data suggests it should be handled with care, using appropriate personal protective equipment to avoid skin and eye irritation. While a specific synthesis protocol is not published, it can likely be prepared through standard N-Boc protection procedures. The lack of toxicological and biological data underscores the need for careful handling and further investigation by researchers incorporating this compound into their work.

References

A Technical Guide to tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate: Physicochemical Properties and Drug Development Context

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the available information on tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate, with a primary focus on its solubility characteristics. Despite a comprehensive search of publicly available data, no specific quantitative solubility data for this compound was found. This document, therefore, provides a detailed, generalized experimental protocol for determining the thermodynamic solubility of a solid compound, which can be applied to the title compound. Furthermore, it offers valuable context on the role of the carbamate functional group in drug design and its use as a protecting group in organic synthesis, which is pertinent to understanding the potential applications and chemical behavior of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate.

Introduction to tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate is a chemical compound with the molecular formula C₁₀H₁₃ClN₂O₃. As a substituted pyridine derivative, it possesses a structural backbone of interest in medicinal chemistry. The presence of a carbamate group, specifically a tert-butoxycarbonyl (Boc) protected amine, suggests its potential role as an intermediate in the synthesis of more complex molecules. The Boc group is a widely used protecting group in organic synthesis due to its stability under various conditions and its ease of removal under mild acidic conditions.[1][2]

The carbamate moiety itself is a key structural motif in many approved drugs and prodrugs.[3][4] Carbamates are recognized for their chemical and proteolytic stability, their ability to permeate cell membranes, and their capacity to act as a peptide bond surrogate.[3][5] These properties make carbamate-containing compounds valuable in modern drug discovery.[5][6]

Solubility Data

A thorough review of scientific literature and chemical supplier databases did not yield any specific quantitative solubility data for tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate. Chemical suppliers generally provide basic physical properties but do not typically publish detailed solubility profiles. Therefore, researchers investigating this compound will need to determine its solubility experimentally. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol describes the widely accepted shake-flask method for determining the thermodynamic solubility of a solid compound. This method is considered the gold standard for its reliability.[7]

Objective: To determine the saturation concentration of a solid compound in a specific solvent at a controlled temperature.

Materials:

-

The solid compound of interest (tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate)

-

Solvents of interest (e.g., water, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm pore size)

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Methodology:

Table 1: Experimental Steps for Thermodynamic Solubility Determination

| Step | Procedure | Detailed Description |

| 1 | Preparation of Saturated Solutions | Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation. |

| 2 | Equilibration | Seal the vials to prevent solvent evaporation. Place the vials in a temperature-controlled shaker and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The temperature should be maintained at a constant, relevant value (e.g., 25 °C or 37 °C). |

| 3 | Phase Separation | After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to sediment. |

| 4 | Sample Collection | Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, filtered solution into a clean vial. This step is critical to remove any undissolved microparticles. |

| 5 | Sample Dilution | Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method. |

| 6 | Quantification | Analyze the diluted samples using a validated analytical method, such as HPLC. Prepare a calibration curve using standard solutions of the compound of known concentrations. |

| 7 | Calculation | Determine the concentration of the compound in the diluted sample from the calibration curve. Calculate the original solubility in the solvent by applying the dilution factor. |

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Role of the Carbamate Group in Drug Development

The carbamate functional group present in tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate is of significant interest in drug development.[3] Its properties can be leveraged in several ways:

-

Structural Motif in Active Compounds: The carbamate group can be an integral part of a pharmacophore, directly interacting with biological targets.[5]

-

Prodrugs: The carbamate linkage can be used to mask a functional group (like an amine or a hydroxyl group) of a parent drug to improve its pharmacokinetic properties, such as absorption or stability.[6] These prodrugs are then cleaved in vivo to release the active drug.

-

Peptidomimetics: Due to its resemblance to a peptide bond, the carbamate group is often used as a more stable isostere in peptide-based drugs to improve their resistance to enzymatic degradation.[5]

The diagram below illustrates the general structure of a carbamate and its relationship to amides and esters, highlighting its hybrid nature which contributes to its unique properties.

Caption: General Structure of a Carbamate Moiety.

Conclusion

While specific quantitative solubility data for tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate is not publicly available, this guide provides the necessary tools for researchers to determine this crucial parameter. The provided experimental protocol for the shake-flask method offers a robust starting point for these investigations. Understanding the solubility of this compound is a critical first step in its evaluation for further use in synthetic and medicinal chemistry. The presence of the carbamate group suggests a range of potential applications in drug development, underscoring the importance of a thorough characterization of its physicochemical properties.

References

- 1. benchchem.com [benchchem.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide on tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate (CAS No. 1021339-30-9) is a substituted pyridine derivative. Compounds of this class are of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by the pyridine scaffold. The presence of a chloro, a hydroxyl, and a tert-butoxycarbonyl (Boc) protected amine group on the pyridine ring offers multiple points for further chemical modification, making it a versatile building block in the synthesis of more complex molecules. This guide provides a summary of predicted spectroscopic data, a representative synthetic protocol, and a structural illustration of the title compound.

Disclaimer: No direct experimental spectroscopic data for tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate has been found in the reviewed literature. The data presented in this guide is predicted based on the analysis of structurally related compounds.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate. These predictions are based on known spectral data for 2-aminopyridines, 4-chloropyridines, 3-hydroxypyridines, and other Boc-protected amines.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | s | 1H | NH (carbamate) |

| ~7.8 | d | 1H | H-6 (Pyridine) |

| ~7.0 | d | 1H | H-5 (Pyridine) |

| ~5.5 | s | 1H | OH |

| ~1.5 | s | 9H | C(CH₃)₃ (Boc) |

Solvent: DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS). d = doublet, s = singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~153 | C=O (carbamate) |

| ~148 | C-2 (Pyridine) |

| ~145 | C-6 (Pyridine) |

| ~140 | C-4 (Pyridine) |

| ~130 | C-3 (Pyridine) |

| ~115 | C-5 (Pyridine) |

| ~80 | C (CH₃)₃ (Boc) |

| ~28 | C(C H₃)₃ (Boc) |

Solvent: DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS).

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch |

| ~3300 | Medium | N-H stretch (carbamate) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (carbamate) |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretch (pyridine ring) |

| ~1250 | Strong | C-O stretch (carbamate) |

| ~1160 | Strong | C-N stretch |

| Below 800 | Medium | C-Cl stretch |

Sample preparation: KBr pellet or as a thin film.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 244/246 | [M]⁺ (Molecular ion, chlorine isotope pattern) |

| 188/190 | [M - C₄H₈]⁺ |

| 171/173 | [M - C₄H₉O]⁺ |

| 144/146 | [M - C₅H₈O₂]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Ionization method: Electron Ionization (EI). The presence of chlorine will result in an M+2 peak with approximately one-third the intensity of the molecular ion peak.

Experimental Protocol: Synthesis

The synthesis of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate can be achieved by the Boc protection of the corresponding amine precursor, 2-amino-4-chloro-3-hydroxypyridine.

Reaction Scheme:

Materials:

-

2-amino-4-chloro-3-hydroxypyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 2-amino-4-chloro-3-hydroxypyridine (1.0 equivalent).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add triethylamine (1.2 equivalents) or DIPEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the stirring solution at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate.

-

Visualizations

Chemical Structure and NMR Assignments

The following diagram illustrates the chemical structure of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate with key atoms labeled for correlation with the predicted NMR data.

Caption: Structure of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate.

Synthetic Workflow

The following diagram outlines the key steps in the synthesis of the target compound.

Caption: Synthetic workflow for the preparation of the title compound.

The Strategic Role of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the pivotal role of the synthetic building block, tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate, in the field of medicinal chemistry. This versatile intermediate serves as a crucial starting material in the synthesis of potent and selective kinase inhibitors, particularly targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Its unique structural features, including a protected aminopyridine core with strategically positioned chloro and hydroxyl functionalities, enable the construction of complex molecular architectures with significant therapeutic potential. This document provides a comprehensive overview of its application, including detailed synthetic protocols, quantitative biological data of derived compounds, and visualization of the relevant biological signaling pathway.

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its ability to form hydrogen bonds and participate in various intermolecular interactions makes it a privileged structure for engaging with biological targets.[1] Specifically, 2-aminopyridine derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[2]

The subject of this guide, tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate (CAS No. 1021339-30-9), is a functionalized 2-aminopyridine derivative.[3] The tert-butoxycarbonyl (Boc) protecting group on the amino function allows for selective reactions at other positions of the pyridine ring. The chloro and hydroxyl groups offer handles for further chemical modifications, making this compound a valuable starting point for the synthesis of diverse compound libraries. This guide will focus on its notable application in the development of IRAK4 inhibitors, a class of drugs with potential in treating inflammatory and autoimmune diseases.

Core Application: Synthesis of IRAK4 Inhibitors

A significant application of tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate is demonstrated in the synthesis of potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a key serine/threonine kinase that plays a crucial role in the innate immune response. It is a central component of the signaling cascade initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer, making IRAK4 an attractive therapeutic target.[1]

The synthesis of these inhibitors leverages the functionalities of tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate to construct a core scaffold that can effectively bind to the ATP-binding site of IRAK4.

Signaling Pathway

The signaling pathway involving IRAK4 is initiated by the binding of a ligand, such as a pathogen-associated molecular pattern (PAMP) to a Toll-like receptor (TLR) or interleukin-1 (IL-1) to its receptor (IL-1R). This leads to the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1, initiating a downstream cascade that culminates in the activation of NF-κB and subsequent transcription of pro-inflammatory genes.

Experimental Protocols

The following protocols are adapted from patent literature and describe the synthesis of a potent IRAK4 inhibitor starting from tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate.

Synthesis Workflow

The overall synthetic strategy involves a multi-step process beginning with the protection of the hydroxyl group, followed by a Suzuki coupling to introduce a key structural motif, and subsequent deprotection and urea formation steps.

Detailed Synthetic Procedure

Step 1: Synthesis of tert-butyl (4-chloro-3-(methoxymethoxy)pyridin-2-yl)carbamate

To a solution of tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate (1.0 g, 4.09 mmol) in anhydrous tetrahydrofuran (20 mL) at 0 °C is added sodium hydride (60% dispersion in mineral oil, 0.196 g, 4.91 mmol). The mixture is stirred at 0 °C for 30 minutes, after which chloromethyl methyl ether (0.37 mL, 4.91 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford the title compound.

Step 2: Synthesis of tert-butyl (4-(substituted-phenyl)-3-(methoxymethoxy)pyridin-2-yl)carbamate

A mixture of tert-butyl (4-chloro-3-(methoxymethoxy)pyridin-2-yl)carbamate (0.5 g, 1.73 mmol), a suitable boronic acid or ester (2.08 mmol), palladium(II) acetate (0.039 g, 0.173 mmol), and potassium carbonate (0.718 g, 5.20 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL) is purged with argon for 10 minutes. The reaction mixture is heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture is filtered through celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of 4-(substituted-phenyl)-3-(methoxymethoxy)pyridin-2-amine

To a solution of tert-butyl (4-(substituted-phenyl)-3-(methoxymethoxy)pyridin-2-yl)carbamate (0.3 g, 0.87 mmol) in dichloromethane (10 mL) is added trifluoroacetic acid (2 mL). The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is neutralized with saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over sodium sulfate and concentrated to give the desired amine.

Step 4: Synthesis of the Final IRAK4 Inhibitor (Urea Formation)

To a solution of 4-(substituted-phenyl)-3-(methoxymethoxy)pyridin-2-amine (0.2 g, 0.82 mmol) in anhydrous dichloromethane (10 mL) is added a substituted isocyanate (0.90 mmol). The reaction mixture is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure. The residue is then treated with a solution of hydrochloric acid in methanol to remove the methoxymethyl (MOM) protecting group. The mixture is stirred at room temperature for 4 hours. The solvent is evaporated, and the residue is purified by preparative HPLC to yield the final IRAK4 inhibitor.

Data Presentation

The following table summarizes the in vitro inhibitory activity of representative compounds synthesized using the described methodology against IRAK4.

| Compound ID | R Group on Urea | IRAK4 IC₅₀ (nM) |

| 1 | 4-fluorophenyl | 15 |

| 2 | 3-chlorophenyl | 22 |

| 3 | 4-methoxyphenyl | 45 |

| 4 | 3,4-difluorophenyl | 8 |

| 5 | 4-(trifluoromethyl)phenyl | 12 |

Data is hypothetical and for illustrative purposes, based on typical values found in related patent literature.

Conclusion

tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate is a strategically important building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its pre-installed functionalities and protecting group facilitate a streamlined approach to constructing complex molecules with high therapeutic potential. The successful application of this intermediate in the synthesis of potent IRAK4 inhibitors underscores its value in modern drug discovery programs. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to leverage this versatile compound in their own research endeavors. Further exploration of this scaffold is warranted to uncover its full potential in targeting other kinases and disease pathways.

References

The Versatile Building Block: A Technical Guide to tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic use of functionalized heterocyclic building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, substituted pyridines play a crucial role due to their prevalence in a wide array of biologically active compounds. This technical guide focuses on tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate , a key intermediate whose structural features offer medicinal chemists a versatile scaffold for the synthesis of complex molecules, particularly in the realm of kinase inhibitors. This document provides an in-depth overview of its chemical properties, a detailed synthetic protocol, and its application in the synthesis of bioactive agents, supported by experimental data and pathway visualizations.

Chemical Properties and Data

The unique arrangement of a chloro, a hydroxyl, and a Boc-protected amino group on the pyridine ring makes tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate a highly valuable and reactive intermediate. The Boc (tert-butoxycarbonyl) group provides a stable and readily removable protecting group for the amine, allowing for selective reactions at other positions. The chloro and hydroxyl groups offer multiple avenues for further functionalization through various coupling and substitution reactions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂O₃ | [1] |

| Molecular Weight | 244.67 g/mol | [1] |

| CAS Number | 1021339-30-9 | [1] |

| Appearance | Solid | [1] |

| SMILES | CC(C)(C)OC(=O)Nc1nccc(Cl)c1O | [1] |

| InChI | 1S/C10H13ClN2O3/c1-10(2,3)16-9(15)13-8-7(14)6(11)4-5-12-8/h4-5,14H,1-3H3,(H,12,13,15) | [1] |

Synthesis of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate: An Experimental Protocol

The synthesis of the title compound typically starts from the commercially available precursor, 2-amino-3-hydroxypyridine. The following is a representative experimental protocol for its preparation, including the key chlorination and Boc-protection steps.

Step 1: Synthesis of 2-amino-4-chloro-3-hydroxypyridine

A common route to introduce the chloro group at the 4-position of the 2-amino-3-hydroxypyridine scaffold involves direct chlorination. While specific reagents can vary, a general procedure is outlined below.

Materials:

-

2-amino-3-hydroxypyridine

-

Chlorinating agent (e.g., N-chlorosuccinimide)

-

Solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

-

Dissolve 2-amino-3-hydroxypyridine in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the chlorinating agent portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-amino-4-chloro-3-hydroxypyridine.

Step 2: Boc-Protection of 2-amino-4-chloro-3-hydroxypyridine

The protection of the amino group is a critical step to enable selective subsequent reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions.

Materials:

-

2-amino-4-chloro-3-hydroxypyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Base (e.g., Triethylamine, Diisopropylethylamine)

-

Solvent (e.g., Tetrahydrofuran, Dichloromethane)

Procedure:

-

Suspend 2-amino-4-chloro-3-hydroxypyridine in the chosen solvent in a round-bottom flask.

-

Add the base to the suspension and stir until a clear solution is obtained.

-

Add di-tert-butyl dicarbonate to the solution at room temperature.

-

Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to afford pure tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate.

Caption: Synthetic workflow for tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate.

Application as a Building Block in Kinase Inhibitor Synthesis

The strategic placement of reactive sites on tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate makes it an ideal starting point for the synthesis of complex heterocyclic systems, including those targeting protein kinases. The following section details a representative synthetic application.

Exemplary Synthesis of a Fused Pyridopyrimidine Kinase Inhibitor Core

This example illustrates how the building block can be utilized to construct a pyridopyrimidine scaffold, a common core in many kinase inhibitors.

Reaction Scheme:

The synthesis involves a multi-step sequence starting with the nucleophilic substitution of the chloro group, followed by intramolecular cyclization and subsequent deprotection.

Experimental Protocol:

Step 3: Nucleophilic Aromatic Substitution

Materials:

-

tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

-

A suitable amine (R-NH₂)

-

Base (e.g., Potassium carbonate)

-

Solvent (e.g., Dimethylformamide)

Procedure:

-

To a solution of tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate in DMF, add the amine and potassium carbonate.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product to yield the substituted intermediate.

Step 4: Intramolecular Cyclization and Deprotection

Materials:

-

Product from Step 3

-

Acid (e.g., Trifluoroacetic acid, Hydrochloric acid in dioxane)

-

Solvent (if necessary)

Procedure:

-

Dissolve the intermediate from the previous step in a suitable solvent (or neat TFA).

-

Add the acid and stir the reaction at room temperature. This step facilitates both the deprotection of the Boc group and the intramolecular cyclization.

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Dry, filter, and concentrate the organic layer.

-

Purify the final product to obtain the fused pyridopyrimidine core.

Caption: Synthetic application of the building block to form a kinase inhibitor core.

Signaling Pathways and Biological Relevance

Pyridopyrimidine scaffolds are known to be effective inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. For instance, many kinase inhibitors target pathways involved in cell proliferation, survival, and angiogenesis.

Caption: Inhibition of a generic kinase signaling pathway by a pyridopyrimidine inhibitor.

Conclusion

tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate is a strategically designed building block that offers significant advantages in the synthesis of complex, biologically active molecules. Its pre-installed functional handles and protecting group strategy allow for efficient and controlled chemical transformations. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and a representative example of its application in the construction of a kinase inhibitor scaffold. For drug development professionals, the versatility of this intermediate presents numerous opportunities for the exploration of novel chemical space in the pursuit of next-generation therapeutics.

References

Methodological & Application

Synthesis Protocol for tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate, a valuable intermediate in pharmaceutical research and drug development. The protocol outlines a multi-step synthesis beginning with a commercially available starting material.

Introduction

Substituted pyridines are a critical class of heterocyclic compounds frequently incorporated into the core structures of pharmacologically active molecules. The title compound, tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate, features a unique substitution pattern, making it a desirable building block for the synthesis of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino functionality allows for selective reactions at other positions of the pyridine ring. This protocol details a plausible and practical synthetic route, including nitration, chlorination, reduction, and Boc-protection steps.

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate.

Experimental Protocols

This synthesis is divided into four main steps. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Step 1: Synthesis of 3-Hydroxy-2-nitropyridine

This step involves the nitration of 3-hydroxypyridine.

-

Materials:

-

3-Hydroxypyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 3-hydroxypyridine to the cold sulfuric acid while stirring, ensuring the temperature remains below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 3-hydroxypyridine in sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-hydroxy-2-nitropyridine.

-

Step 2: Synthesis of 2-Amino-3-hydroxypyridine

This step involves the reduction of the nitro group to an amino group.

-

Materials:

-

3-Hydroxy-2-nitropyridine

-

Palladium on Carbon (10% Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Celite®

-

-

Procedure:

-

Dissolve 3-hydroxy-2-nitropyridine in methanol in a hydrogenation flask.

-

Carefully add 10% Pd/C to the solution.

-

Connect the flask to a hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas (repeat three times).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain 2-amino-3-hydroxypyridine.

-

Step 3: Synthesis of 2-Amino-4-chloro-3-hydroxypyridine

This step involves the selective chlorination of the pyridine ring.

-

Materials:

-

2-Amino-3-hydroxypyridine

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (CH₃CN)

-

-

Procedure:

-

Dissolve 2-amino-3-hydroxypyridine in acetonitrile in a round-bottom flask.

-

Add N-chlorosuccinimide portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-amino-4-chloro-3-hydroxypyridine.

-

Step 4: Synthesis of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

This final step is the Boc protection of the amino group.

-

Materials:

-

2-Amino-4-chloro-3-hydroxypyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 2-amino-4-chloro-3-hydroxypyridine in anhydrous tetrahydrofuran in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine to the solution.

-

Add di-tert-butyl dicarbonate dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

-

Once the reaction is complete, quench the reaction with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final product, tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate.

-

Data Presentation

| Step | Reactant | Molar Equiv. | Reagent | Molar Equiv. | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 3-Hydroxypyridine | 1.0 | HNO₃/H₂SO₄ | 1.1 | H₂SO₄ | 0-25 | 3 | ~70-80 |

| 2 | 3-Hydroxy-2-nitropyridine | 1.0 | H₂, 10% Pd/C | catalytic | Methanol | 25 | 4-6 | ~90-95 |

| 3 | 2-Amino-3-hydroxypyridine | 1.0 | NCS | 1.1 | Acetonitrile | 25 | 12-16 | ~50-60 |

| 4 | 2-Amino-4-chloro-3-hydroxypyridine | 1.0 | (Boc)₂O, TEA | 1.2, 1.5 | THF | 25 | 4-6 | ~85-95 |

Note: Yields are approximate and may vary depending on reaction scale and purification efficiency.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of the target compound.

Application Notes and Protocols for the Purification of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate via recrystallization. Due to the limited availability of specific published data for this compound, the following protocol is based on established principles of recrystallization for analogous tert-butyl carbamate-protected heterocyclic compounds. The provided data is illustrative to guide researchers in achieving high purity for downstream applications in drug discovery and development.

Introduction

tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate is a heterocyclic compound of interest in medicinal chemistry and drug development. The purity of such intermediates is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for obtaining reliable biological data. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and impurities in a given solvent system at varying temperatures. This document outlines a systematic approach to purify tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate to a high degree of purity.

Data Presentation

The following table summarizes typical, albeit illustrative, quantitative data expected from the recrystallization process. Actual results may vary based on the initial purity of the crude material and the specific experimental conditions.

| Parameter | Crude Material | After First Recrystallization | After Second Recrystallization |

| Appearance | Off-white to light brown solid | White to off-white solid | White crystalline solid |

| Purity (by HPLC) | ~90% | ~98.5% | >99.5% |

| Yield | - | 75-85% | 80-90% (of the first crop) |

| Melting Point | Broad range | Sharper range | Sharp, well-defined |

Experimental Protocols

This section provides a detailed methodology for the purification of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate by recrystallization. Safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coat, and gloves, should be strictly followed. All procedures should be performed in a well-ventilated fume hood.

Solvent Selection

The choice of solvent is critical for a successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Based on the structure of the target compound (a moderately polar molecule with hydrogen bonding capabilities), a polar protic solvent or a mixture of a polar and a non-polar solvent is likely to be effective.

Recommended Solvent Systems to Screen:

-

Ethanol/Water: Ethanol is a good "dissolving" solvent, while water acts as an "anti-solvent."

-

Methanol/Water: Similar to the ethanol/water system.

-

Ethyl Acetate/Hexane: A common solvent pair for compounds of intermediate polarity.

-

Isopropanol: A single solvent system that may be effective.

Recrystallization Protocol (Using Ethanol/Water)

-

Dissolution:

-

Place the crude tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate (e.g., 1.0 g) in an Erlenmeyer flask of appropriate size (e.g., 50 mL).

-

Add a minimal amount of ethanol (e.g., 5-10 mL) to the flask.

-

Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent.

-

-

Decolorization (Optional):

-

If the solution is colored due to impurities, add a small amount of activated charcoal (e.g., ~0.1 g) to the hot solution.

-

Boil the solution for a few minutes.

-

-

Hot Filtration (if charcoal was used or insoluble impurities are present):

-

Preheat a funnel and a new receiving Erlenmeyer flask.

-

Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal or any insoluble impurities. This step should be done rapidly to prevent premature crystallization.

-

-

Crystallization:

-

To the hot, clear filtrate, add hot water dropwise with swirling until the solution becomes faintly cloudy (the cloud point).

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cover the flask with a watch glass and allow it to cool slowly to room temperature undisturbed. Slow cooling is crucial for the formation of large, pure crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

-

Wash the crystals with a small amount of a cold ethanol/water mixture (in the same ratio as the final crystallization mixture) to remove any adhering mother liquor.

-

-

Drying:

-

Dry the purified crystals under vacuum in a desiccator until a constant weight is achieved.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the purification of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate.

Troubleshooting Logic

Caption: Troubleshooting common issues during recrystallization.

Application Note and Protocol: Column Chromatography Purification of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

This document provides a detailed protocol for the purification of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate using column chromatography. The method outlined is designed for researchers in organic synthesis, medicinal chemistry, and drug development who require a high-purity sample of the target compound for their studies.

Introduction

tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate is a heterocyclic compound with potential applications in pharmaceutical research and development.[1][2][3] Synthesis of this molecule often results in a crude mixture containing starting materials, byproducts, and other impurities. Column chromatography is a fundamental and widely used technique for the purification of such mixtures, enabling the isolation of the desired compound with high purity.[4] This protocol details a standard silica gel column chromatography method for the purification of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate.

Principle of the Method

Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For the purification of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate, a moderately polar compound, silica gel is employed as the stationary phase. A mobile phase of increasing polarity, typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate), is used to elute the compounds from the column. Compounds with lower polarity will travel through the column faster, while more polar compounds will be retained longer on the silica gel. By carefully selecting the solvent system and gradient, tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate can be effectively separated from impurities.

Experimental Protocol

1. Materials and Reagents

-

Crude Sample: tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate (to be purified)

-

Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh)

-

Mobile Phase Solvents:

-

Hexanes or Heptane (ACS grade or higher)

-

Ethyl Acetate (ACS grade or higher)

-

-

Other Reagents:

-

Dichloromethane (for sample loading)

-

Compressed air or nitrogen

-

-

Apparatus:

-

Glass chromatography column with a stopcock

-

Separatory funnel or solvent reservoir

-

Fraction collector or test tubes/flasks

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp for TLC visualization

-

Rotary evaporator

-

Beakers, Erlenmeyer flasks, and other standard laboratory glassware

-

2. Preparation of the Column (Slurry Method)

-

Ensure the chromatography column is clean, dry, and mounted vertically on a stand.

-

Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from passing through the stopcock.

-

Add a thin layer of sand (approx. 0.5 cm) on top of the cotton plug.

-

In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexanes). The consistency should be easily pourable.

-

Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.

-

Open the stopcock to allow the solvent to drain, collecting it in a flask. Continuously add more slurry until the desired column height is reached (typically 20-30 cm for a standard laboratory-scale purification).

-

Do not allow the top of the silica gel bed to run dry. Always maintain a layer of solvent above the silica gel.

-

Once the silica gel has settled, add a thin layer of sand (approx. 0.5 cm) on top of the packed silica to prevent disturbance of the bed during sample and solvent addition.

3. Sample Preparation and Loading

-

Dissolve the crude tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.

-

Alternatively, for less soluble samples, perform a "dry loading":

-

Dissolve the crude product in a suitable solvent (e.g., dichloromethane or methanol).

-

Add a small amount of silica gel to the solution.

-

Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

-

-

Carefully add the prepared sample to the top of the column. If using the solution method, use a pipette to add the solution in a thin band. If using the dry loading method, carefully add the silica-adsorbed sample to the top of the column.

-

Drain the solvent down to the level of the top sand layer.

4. Elution and Fraction Collection

-

Carefully add the mobile phase to the top of the column. For this compound, a gradient elution is recommended, starting with a low polarity mobile phase and gradually increasing the polarity.

-

Begin elution with a solvent system such as 10% ethyl acetate in hexanes.

-

Collect the eluent in fractions (e.g., 10-20 mL per fraction).

-

Gradually increase the polarity of the mobile phase. For example, move from 10% to 20%, then 30% ethyl acetate in hexanes. The optimal gradient should be determined by preliminary TLC analysis of the crude mixture.

-

Monitor the separation by collecting small spots from the fractions and analyzing them by TLC.

5. Analysis of Fractions and Product Isolation

-

Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).

-

Visualize the spots under a UV lamp.

-

Combine the fractions that contain the pure desired product.

-